N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Description

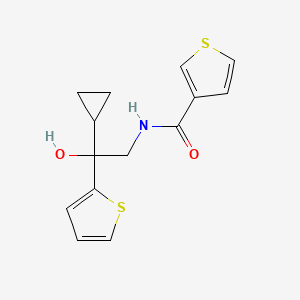

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide (CAS No. 1396710-41-0, molecular formula C₁₄H₁₅NO₂S₂, molecular weight 293.4044 g/mol) is a thiophene-based carboxamide derivative characterized by a cyclopropyl-hydroxyethyl backbone and dual thiophene moieties (). Its structure includes:

- A thiophene-3-carboxamide core.

- A 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl substituent, which introduces steric hindrance and hydrophilicity.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-13(10-5-7-18-8-10)15-9-14(17,11-3-4-11)12-2-1-6-19-12/h1-2,5-8,11,17H,3-4,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLKULXOIHYXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate cyclopropyl and hydroxyethyl intermediates. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . Industrial production methods often employ these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.

These reactions can yield a variety of products, depending on the reagents and conditions used. For instance, oxidation may produce sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemistry

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide serves as a building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various organic reactions, such as:

- Aldol Condensation

- Cyclization Reactions

- Amide Formation

These reactions are pivotal in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties: Studies have shown that this compound exhibits activity against various bacterial strains, including resistant ones. It may inhibit key enzymes involved in bacterial DNA replication, providing a dual mechanism of action through both direct inhibition and disruption of cellular processes .

Case Study: Antimicrobial Screening

A study assessed the activity of N-(2-cyclopropyl...) against bacterial growth in vitro, revealing significant potency enhancements with certain modifications .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as cancer and infections. Its structural features suggest possible interactions with biological targets, leading to therapeutic effects.

Mechanistic Insights:

Research indicates that the compound may interact with specific molecular targets involved in disease pathways, modulating signaling pathways crucial for various physiological processes .

Industry

The compound is utilized in the development of:

- Organic Semiconductors: Due to its electronic properties, it can be applied in organic electronics.

- Corrosion Inhibitors: Its chemical structure allows it to function effectively as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features that suggest potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-thiophene-3-carboxamide

- Molecular Formula: C18H21NO4S

- Molecular Weight: 347.43 g/mol

- SMILES Notation: COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopropyl Intermediate: Reaction of cyclopropyl precursors with thiophene derivatives.

- Hydroxylation: Introduction of a hydroxyl group using reagents such as hydrogen peroxide.

- Amide Formation: Coupling with thiophene carboxylic acid derivatives using coupling agents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The functional groups present allow for:

- Hydrogen Bonding: Facilitates binding to target sites.

- Hydrophobic Interactions: Enhances stability and affinity for biological membranes.

- π–π Stacking: Contributes to the overall binding energy with nucleic acids or proteins.

Antimicrobial Properties

Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds in the same chemical family have demonstrated potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 0.008 | Strong against S. pneumoniae |

| Compound B | 0.03 | Effective against S. epidermidis |

| Compound C | 0.06 | Active against S. pyogenes |

Antifungal Activity

In addition to antibacterial properties, related compounds have shown promising antifungal activity with MIC values ranging from 0.24 to 7.81 µg/mL . This suggests that modifications on the thiophene ring can enhance antifungal efficacy.

Case Studies

-

Antimicrobial Screening:

A study assessed the activity of various thiophene derivatives, including N-(2-cyclopropyl...) against bacterial growth in vitro, revealing that certain modifications significantly enhanced potency against resistant strains . -

Mechanistic Insights:

Research has indicated that the compound may inhibit key enzymes involved in bacterial DNA replication, providing a dual mechanism of action through both direct inhibition and disruption of cellular processes .

Q & A

Q. Optimization strategies :

- Catalyst screening : High-throughput screening to identify optimal catalysts for cyclopropane formation.

- Temperature control : Reflux in dichloromethane or acetonitrile for controlled reaction progression .

- Stoichiometric adjustments : Balancing equivalents of reagents to minimize byproducts (e.g., unreacted anhydrides) .

Basic: Which spectroscopic techniques are essential for characterizing purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing cyclopropane protons at δ ~1.0–1.5 ppm) .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection .

Advanced: How can computational methods like DFT predict electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate:

- Thermochemical accuracy : Pair DFT with gradient-corrected exchange-correlation functionals (e.g., Lee–Yang–Parr) for energy profile validation .

Basic: What are common challenges in synthesizing thiophene-containing carboxamides?

Answer:

- Byproduct formation : Mitigate via stoichiometric control and stepwise purification (e.g., column chromatography followed by recrystallization).

- Solubility issues : Use polar aprotic solvents (DMF, DMSO) for intermediates .

- Oxidation of thiophene : Perform reactions under inert gas (N₂/Ar) to prevent sulfur oxidation .

Advanced: How to resolve contradictions in spectral data across characterization techniques?

Answer:

- Cross-validation : Compare NMR/IR data with X-ray crystallography (e.g., confirming amide geometry via crystal structure) .

- Dynamic NMR : Resolve rotational barriers in amide bonds causing peak splitting.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .

Basic: What in vitro assays are recommended for preliminary bioactivity assessment?

Answer:

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria.

- Enzyme inhibition : Screen against cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced: How can molecular docking elucidate interactions with biological targets?

Answer:

- Target selection : Prioritize enzymes with known thiophene/amide interactions (e.g., bacterial dihydrofolate reductase).

- Software tools : Use AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) for binding affinity simulations.

- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) .

Basic: What solvent systems are optimal for purification post-synthesis?

Answer:

- HPLC mobile phase : Methanol-water gradients for resolving polar byproducts.

- Recrystallization : Ethanol/water mixtures for high-purity crystals .

Advanced: How does the cyclopropyl group influence stability and bioactivity?

Answer:

- Steric effects : The cyclopropane’s rigid structure may enhance binding specificity to hydrophobic enzyme pockets.

- Metabolic stability : Compare with non-cyclopropane analogs via microsomal assays.

- Computational modeling : Assess strain energy (DFT) and conformational flexibility (MD simulations) .

Advanced: How do stoichiometric variations impact byproduct formation during synthesis?

Answer:

- Case study : Excess anhydride (1.2 equiv) reduces unreacted amine but may form ester byproducts.

- Mitigation : Monitor reaction progress via TLC and adjust equivalents dynamically.

- Kinetic analysis : Use Eyring plots to optimize reaction rates and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.